molecular formula C20H22N2O3 B11683133 4-[(4-Benzylpiperazin-1-yl)carbonyl]phenyl acetate

4-[(4-Benzylpiperazin-1-yl)carbonyl]phenyl acetate

Cat. No.: B11683133
M. Wt: 338.4 g/mol
InChI Key: KCFQGLDCNZFFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.

    Phenylpiperazine: Used in the synthesis of various pharmaceuticals.

    Ephedrine: A stimulant and decongestant used in medicine.

Uniqueness

4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL ACETATE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other piperazine derivatives. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(4-benzylpiperazine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C20H22N2O3/c1-16(23)25-19-9-7-18(8-10-19)20(24)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

KCFQGLDCNZFFBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.